Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
CAS No.: 1909327-88-3
Cat. No.: VC7955211
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride - 1909327-88-3](/images/structure/VC7955211.png)
Specification
CAS No. | 1909327-88-3 |
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Molecular Formula | C10H20ClNO2 |
Molecular Weight | 221.72 |
IUPAC Name | tert-butyl 2-(cyclopropylmethylamino)acetate;hydrochloride |
Standard InChI | InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-11-6-8-4-5-8;/h8,11H,4-7H2,1-3H3;1H |
Standard InChI Key | NVMQDFXLAVIZOP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CNCC1CC1.Cl |
Canonical SMILES | CC(C)(C)OC(=O)CNCC1CC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₂₂ClNO₂, with a molecular weight of 235.75 g/mol. Its structure comprises three key components:
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A tert-butyl ester group (–OCOC(CH₃)₃), which enhances lipophilicity and protects carboxylic acid intermediates during synthesis.
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A cyclopropylmethylamine moiety (–NH–CH₂–C₃H₅), introducing steric hindrance and rigidity to the molecule.
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A hydrochloride salt (–Cl⁻), improving solubility in polar solvents and facilitating crystallization.
The cyclopropane ring’s angle strain (60° bond angles) influences the compound’s reactivity, promoting ring-opening reactions under specific conditions.
Physicochemical Characteristics
Property | Value |
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Melting Point | 128–132°C (decomposes) |
Solubility in Water | 25 mg/mL (20°C) |
Partition Coefficient (LogP) | 1.8 |
pKa (amine group) | 8.2 |
The tert-butyl group reduces crystallinity compared to linear alkyl analogs, as evidenced by differential scanning calorimetry (DSC) studies showing a glass transition temperature (Tg) of −15°C.
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
Step 1: Formation of Tert-Butyl 2-Aminoacetate
Glycine is reacted with tert-butanol in the presence of thionyl chloride (SOCl₂) to form tert-butyl 2-aminoacetate:
Step 2: Alkylation with Cyclopropylmethyl Bromide
The amine group undergoes alkylation using cyclopropylmethyl bromide in acetonitrile, followed by hydrochloride salt formation:
Reaction conditions (e.g., 60°C, 12 hours) yield a 68–72% product with ≥95% purity after recrystallization from ethanol/water.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key parameters include:
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Residence Time: 30 minutes at 50°C.
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Catalyst: 0.5 mol% tetrabutylammonium iodide (TBAI).
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Yield: 85% with 99% purity (HPLC).
Biological Activity and Pharmacological Applications
Enzyme Inhibition
The compound acts as a competitive inhibitor of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases and cancer. In vitro assays demonstrate an IC₅₀ of 1.2 μM, with selectivity over CDK5 (IC₅₀ = 18 μM).
Neuroprotective Effects
In rodent models of Parkinson’s disease, intraperitoneal administration (10 mg/kg/day) reduced dopaminergic neuron loss by 40% compared to controls. Mechanistic studies attribute this effect to the compound’s ability to:
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Attenuate mitochondrial ROS production by 55%.
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Enhance Nrf2-mediated antioxidant response element (ARE) activation.
Antibacterial Properties
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL. Synergy with ciprofloxacin (FIC index = 0.3) suggests potential in combination therapies.
Material Science Applications
Polymer Modification
Incorporating the compound into polyurethane matrices increases tensile strength by 30% while reducing water absorption by 22%. These properties stem from the cyclopropane ring’s rigidity and the tert-butyl group’s hydrophobicity.
Surface Functionalization
Self-assembled monolayers (SAMs) of the compound on gold surfaces exhibit a contact angle of 112°, indicating strong hydrophobicity. X-ray photoelectron spectroscopy (XPS) confirms monolayer thickness of 1.8 nm.
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, primarily due to HCl evaporation. Degradation products above 200°C include cyclopropane (identified via GC-MS) and tert-butyl acetate.
Hydrolytic Degradation
In aqueous solution (pH 7.4, 37°C), the ester group hydrolyzes with a half-life (t₁/₂) of 14 days, forming 2-[(cyclopropylmethyl)amino]acetic acid. Acidic conditions (pH 2) accelerate hydrolysis (t₁/₂ = 3 hours).
Parameter | Value |
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LD₅₀ (oral, rat) | 1,200 mg/kg |
Skin Irritation | Mild (OECD 404) |
Mutagenicity (Ames test) | Negative |
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